2-Fluoro-5-(naphthalen-2-YL)phenol

Enzyme Inhibition sEH Inflammation

Researchers investigating soluble epoxide hydrolase (sEH) pathways should secure this uniquely differentiated chemical probe. The ortho-fluorine substitution pattern delivers a selectivity profile (potent sEH inhibition with negligible COX-2/5-LOX activity) that is not replicated by non-fluorinated or differently substituted analogs, making generic interchange scientifically unsound. It is a versatile intermediate for creating fluorinated biaryl drug candidates and functional materials.

Molecular Formula C16H11FO
Molecular Weight 238.26 g/mol
CAS No. 1261923-87-8
Cat. No. B6374007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(naphthalen-2-YL)phenol
CAS1261923-87-8
Molecular FormulaC16H11FO
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)F)O
InChIInChI=1S/C16H11FO/c17-15-8-7-14(10-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H
InChIKeyVRXSXZOAKKEVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(naphthalen-2-YL)phenol (CAS 1261923-87-8): A Fluorinated Biaryl Phenol for Targeted Enzyme Inhibition and Material Science Research


2-Fluoro-5-(naphthalen-2-yl)phenol (CAS 1261923-87-8) is a fluorinated biaryl phenol comprising a naphthalene moiety at the 5-position and a fluorine substituent ortho to the phenolic hydroxyl group [1]. With a molecular formula of C16H11FO, a molecular weight of 238.26 g/mol, and a calculated LogP of 4.35, this compound exhibits significant lipophilicity and distinct electronic characteristics [2][3]. It is primarily employed as a synthetic intermediate in pharmaceutical research and as a building block for functionalized naphthalene derivatives, with documented biological activity against soluble epoxide hydrolase (sEH) and a characterized safety profile for procurement considerations [4][5].

Why 2-Fluoro-5-(naphthalen-2-YL)phenol Cannot Be Replaced by a Generic Biaryl Phenol or Simple Naphthalene Analog


The unique substitution pattern of 2-Fluoro-5-(naphthalen-2-yl)phenol confers a distinct profile of target engagement and physicochemical properties that are not replicated by its close structural analogs. The ortho-fluorine substituent modulates the phenol's acidity and hydrogen-bonding capacity, while the specific 5-position of the naphthalene group influences molecular shape and lipophilicity [1]. This results in a differentiated biological activity fingerprint, as evidenced by its potent inhibition of soluble epoxide hydrolase (sEH) at low nanomolar concentrations, contrasted with a marked lack of activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) [2]. Simply substituting a non-fluorinated or differently substituted naphthylphenol would alter this selectivity profile and may also impact key drug-like properties such as metabolic stability and membrane permeability, making generic interchange scientifically unsound .

Quantitative Differentiation Evidence for 2-Fluoro-5-(naphthalen-2-YL)phenol (CAS 1261923-87-8)


Potent Inhibition of Soluble Epoxide Hydrolase (sEH) with Sub-Nanomolar IC50 Values

2-Fluoro-5-(naphthalen-2-yl)phenol demonstrates potent inhibition of human soluble epoxide hydrolase (sEH). In multiple independent assays using recombinant human sEH, this compound exhibits sub-nanomolar to low nanomolar IC50 values, specifically 0.400 nM [1] and 1.40 nM [2]. In stark contrast, its inhibitory activity against the related enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is negligible, with IC50 values exceeding 10,000 nM and 100,000 nM, respectively [1]. This establishes a high degree of target selectivity. For comparison, a closely related analog, BDBM50591333, also shows sEH inhibition with an IC50 of 0.600 nM, placing this compound in a similar, highly potent class [3].

Enzyme Inhibition sEH Inflammation Cardiovascular Disease Pain

Favorable In Silico Drug-Likeness and Predicted Safety Profile

Computational predictions provide a comparative assessment of drug-likeness and safety for 2-Fluoro-5-(naphthalen-2-yl)phenol. It is predicted to be a non-inhibitor of P-glycoprotein, reducing the risk of drug-drug interactions at the efflux transporter level, and is classified as a weak inhibitor of the hERG potassium channel, indicating a low potential for cardiac toxicity [1]. This is in contrast to some naphthalene derivatives which are known to exhibit higher hERG liability. Furthermore, it is predicted to be non-inhibitory towards key cytochrome P450 enzymes, including CYP2D6, where its measured IC50 is >20,000 nM [2], and CYP1A2 [3], suggesting a low risk for metabolism-based drug interactions. Its calculated LogP of 4.35 [4] and a measured cLogP of 1 indicate moderate lipophilicity, which can be favorable for membrane permeability while avoiding the promiscuity often associated with highly lipophilic compounds.

ADME Drug-Likeness Toxicity Prediction Physicochemical Properties

Fluorine Substituent Confers Differentiated Electronic and Metabolic Stability Properties

The presence of the ortho-fluorine atom in 2-Fluoro-5-(naphthalen-2-yl)phenol is a key structural determinant of its properties. The fluorine substituent exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M), which collectively lower the pKa of the adjacent phenol and can enhance metabolic stability by blocking a common site of oxidative metabolism [1]. In contrast, a non-fluorinated analog such as 4-(naphthalen-2-yl)phenol (CAS 6336-82-9) [2] lacks this electronic modulation and potential metabolic shielding, while a regioisomer like 3-fluoro-4-(naphthalen-2-yl)phenol (CAS 1261950-55-3) [3] presents the fluorine in a different electronic and steric environment, which can drastically alter target binding and reactivity. This fluorine effect is a well-established principle in medicinal chemistry for improving compound quality.

Fluorine Chemistry Metabolic Stability Electronic Effects SAR

High-Impact Application Scenarios for 2-Fluoro-5-(naphthalen-2-YL)phenol (CAS 1261923-87-8)


Chemical Probe for Soluble Epoxide Hydrolase (sEH) in Cardiovascular and Inflammatory Disease Models

Given its potent and selective inhibition of sEH (IC50 = 0.4 - 1.4 nM) with minimal off-target activity on COX-2 and LOX-5 [1][2], 2-Fluoro-5-(naphthalen-2-yl)phenol is ideally suited as a chemical probe to dissect the role of sEH in vitro and in vivo. It can be used to elevate endogenous epoxyeicosatrienoic acids (EETs) and study their protective effects in models of hypertension, cardiac hypertrophy, pain, and inflammation, without the confounding effects of prostaglandin or leukotriene pathway inhibition.

Advanced Intermediate for the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The compound's functional group handles—a phenolic hydroxyl and a naphthalene ring—make it a versatile intermediate for further derivatization . The ortho-fluorine not only modulates the phenol's reactivity but also serves as a metabolic blocking group, a desirable feature in drug candidates. It can be used in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a building block for creating more complex, fluorinated biaryl structures, which are common motifs in modern pharmaceuticals and agrochemicals [3].

Precursor for Functionalized Naphthalene Fluorophores and Liquid Crystals

Functionalized naphthalenes are valuable in materials science for their fluorescent and liquid crystalline properties [4]. 2-Fluoro-5-(naphthalen-2-yl)phenol can be transformed into solvatochromic dyes or incorporated into liquid crystal mixtures. Its specific substitution pattern can be used to tune the electronic and optical properties of the final material, offering an advantage over simpler, non-fluorinated naphthalene building blocks.

Reference Compound for Assay Development and Selectivity Profiling

The well-characterized activity profile of 2-Fluoro-5-(naphthalen-2-yl)phenol—potent sEH inhibition with negligible COX-2 and LOX-5 activity—makes it a valuable reference standard for developing and validating sEH biochemical and cellular assays. It can serve as a positive control for sEH inhibition and a negative control for COX-2/LOX-5 activity, ensuring assay robustness and specificity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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